Product packaging for 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid(Cat. No.:CAS No. 23464-97-3)

2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid

Cat. No.: B1633247
CAS No.: 23464-97-3
M. Wt: 265.26 g/mol
InChI Key: HEIBWPHLFHWDAX-UHFFFAOYSA-N
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Description

The Oxazole (B20620) Heterocycle in Contemporary Medicinal and Materials Chemistry Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in both medicinal and materials chemistry. nih.govresearchgate.net In medicinal chemistry, the oxazole nucleus is a key component in a wide array of pharmacologically active compounds. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.gov The unique ability of the oxazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to bind effectively to biological targets like enzymes and receptors. nih.gov

In the realm of materials science, oxazole-containing compounds are valued for their photophysical properties. Many derivatives are fluorescent, making them useful as organic scintillators, fluorescent probes, and labels. nih.gov The fused-ring analogue, benzoxazole (B165842), is also a key building block for fluorescent probes used in the detection of various chemical species. researchgate.net The inherent stability and favorable fluorescence characteristics of these structures make them attractive for the development of advanced materials. researchgate.net

Strategic Importance of 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid as a Versatile Chemical Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis. Its molecular architecture, featuring both a carboxylic acid group and a stable phenyl-oxazole core, allows for further chemical modification to build more complex molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as acid chlorides, providing a reactive handle for subsequent reactions.

A prime example of its utility is in the synthesis of derivatives of 1,2-bis-(5-phenyl-oxazol-2-yl)benzene, commonly known as ortho-POPOP. nih.gov In these syntheses, this compound is first converted to its corresponding acid chloride. This reactive intermediate is then coupled with other molecules to construct larger, multi-ring systems. nih.gov This strategic role as a precursor highlights its importance to chemists seeking to create complex, functional molecules from readily accessible starting materials.

Rationale and Scope of Academic Inquiry into this compound Research

The primary rationale for academic research into this compound stems from its role as a precursor to high-performance fluorescent materials. nih.gov Specifically, it is a key building block for a class of organic molecules that exhibit efficient fluorescence with an unusually large Stokes shift—the difference between the wavelengths of maximum absorption and maximum emission. nih.gov This property is highly desirable for applications in fluorescent probes, labels, and chemosensors because it minimizes self-absorption and improves signal-to-noise ratios. nih.gov

The academic inquiry focuses on leveraging this intermediate to design and synthesize novel fluorescent compounds with tailored properties. By modifying the peripheral phenyl rings or the central benzene (B151609) unit of the final ortho-POPOP derivatives, researchers can tune the photophysical characteristics of the molecules for specific applications. nih.gov The scope of this research, therefore, encompasses the development of new synthetic methodologies and the exploration of these novel materials for use as sensitive detectors for ions and other small molecules, as well as labels for biological imaging. nih.gov

Chemical Compound Data

Below is a table summarizing key identifiers and computed properties for this compound.

Identifier/PropertyValue
CAS Number 23464-97-3
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.26 g/mol
Topological Polar Surface Area (TPSA) 63.33 Ų
LogP 3.7068
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO3 B1633247 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid CAS No. 23464-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-16(19)13-9-5-4-8-12(13)15-17-10-14(20-15)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIBWPHLFHWDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946278
Record name 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23464-97-3, 23523-12-8
Record name 2-(5-Phenyl-2-oxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23464-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid
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Record name 2-(5-Phenyl-2-oxazolyl)benzoic acid
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Synthetic Methodologies for 2 5 Phenyl 1,3 Oxazol 2 Yl Benzoic Acid and Its Advanced Derivatives

Established Reaction Pathways for 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid Elaboration

The construction of the this compound core relies on established methodologies for oxazole (B20620) ring formation, followed by transformations of key functional groups.

Multi-Step Synthesis from Precursors

A primary and well-established route for the synthesis of 2,5-disubstituted oxazoles, such as the core of the target molecule, is the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org

For the specific synthesis of this compound, a plausible multi-step pathway begins with readily available starting materials. A key intermediate, a 2-acylamino-ketone, can be prepared from phthalic anhydride (B1165640) and 2-amino-1-phenylethanone (also known as α-aminoacetophenone).

The initial step involves the acylation of 2-amino-1-phenylethanone with phthalic anhydride to form N-(2-oxo-2-phenylethyl)phthalamic acid. This intermediate possesses the necessary functionalities for the subsequent cyclization. The cyclodehydration of this 2-acylamino-ketone intermediate, typically promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride, leads to the formation of the oxazole ring, yielding this compound. wikipedia.org

Table 1: Key Steps in the Multi-Step Synthesis of this compound

StepReactantsKey TransformationProduct
1Phthalic anhydride, 2-Amino-1-phenylethanoneAcylationN-(2-oxo-2-phenylethyl)phthalamic acid
2N-(2-oxo-2-phenylethyl)phthalamic acidIntramolecular cyclization and dehydrationThis compound

Key Intermediate Transformations (e.g., acyl chloride formation from the benzoic acid moiety)

The carboxylic acid group of this compound is a versatile handle for further derivatization. A common and crucial transformation is its conversion to the corresponding acyl chloride, 2-(5-phenyl-1,3-oxazol-2-yl)benzoyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of a wide range of amides and esters.

The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a reactive intermediate that is then displaced by a chloride ion. Other reagents such as oxalyl chloride can also be employed. wikipedia.org

Functionalization Strategies for the this compound Core

The core structure of this compound offers multiple sites for functionalization, allowing for the generation of a diverse library of derivatives with tailored properties.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid functionality is the most common site for derivatization. Standard organic transformations can be applied to introduce a variety of functional groups.

Esterification: Esters of this compound can be readily prepared through several methods. The most direct approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the pre-formed acyl chloride can be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester.

Amidation: Amides are another important class of derivatives. These can be synthesized by reacting the acyl chloride of this compound with a primary or secondary amine. This reaction is typically carried out in an inert solvent and may require a base to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

Table 2: Examples of Derivatization at the Carboxylic Acid Moiety

Derivative TypeSynthetic MethodKey Reagents
EsterFischer EsterificationAlcohol, H₂SO₄
EsterAcyl Chloride RouteAlcohol, Pyridine
AmideAcyl Chloride RouteAmine, Base
AmideDirect CouplingAmine, DCC or EDC

Regioselective Modifications on the Oxazole and Phenyl Substituents of Derivatives

Beyond the carboxylic acid group, the phenyl rings and the oxazole ring itself can be subjected to regioselective modifications, further expanding the chemical space of accessible derivatives.

Electrophilic Aromatic Substitution on Phenyl Rings: The two phenyl rings in the molecule are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The directing effects of the existing substituents will govern the position of the incoming electrophile. For the phenyl group at the 5-position of the oxazole, electrophilic substitution will likely occur at the ortho and para positions. For the phenyl ring bearing the carboxylic acid (or its derivative), the substitution pattern will be influenced by both the oxazole ring and the carboxyl group. The oxazole ring is generally considered to be deactivating towards electrophilic substitution.

Functionalization of the Oxazole Ring: The oxazole ring itself can undergo certain modifications. While generally less reactive than the appended phenyl rings towards electrophilic attack, deprotonation at the C4 position of the oxazole ring can be achieved with strong bases, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of substituents at a specific position on the heterocyclic core.

Emerging Synthetic Approaches and Catalytic Methods for Oxazole Formation (General Context)

While the Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry, modern organic synthesis has seen the development of a variety of novel and more efficient methods for constructing the oxazole ring. These emerging approaches often utilize catalytic systems to achieve higher yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include metal-catalyzed methods, such as those employing copper, gold, or palladium catalysts, which can facilitate the formation of oxazoles from a variety of starting materials, including α-diazoketones and amides, or through the cyclo-isomerization of propargyl amides. researchgate.net These catalytic systems often offer improved regioselectivity and can be more environmentally friendly than classical methods that require stoichiometric amounts of harsh reagents. Furthermore, organocatalytic and photocatalytic methods for oxazole synthesis are also gaining traction, providing metal-free alternatives for the construction of this important heterocycle. These modern techniques offer powerful tools for the synthesis of complex oxazole-containing molecules, including advanced derivatives of this compound.

Challenges in Scalable and Stereoselective Synthesis of this compound Derivatives

The successful transition from a laboratory-scale synthesis to a large-scale industrial production of this compound and its advanced, often chiral, derivatives is fraught with numerous challenges. These challenges can be broadly categorized into issues of scalability and stereoselectivity.

Challenges in Scalable Synthesis:

The large-scale synthesis of this compound derivatives presents several practical and economic hurdles. While numerous methods exist for the synthesis of oxazoles in a laboratory setting, not all are amenable to scale-up.

One of the primary challenges lies in the management of reaction conditions. Many laboratory-scale syntheses of oxazoles utilize stoichiometric amounts of activating reagents or coupling agents that can be expensive and generate significant waste, posing purification and disposal problems on a larger scale. For instance, a common route to 2,5-disubstituted oxazoles involves the coupling of an amino ketone with a carboxylic acid, often requiring a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). While effective on a small scale, the cost and the formation of by-products from such reagents can make the process economically unviable for industrial production.

Furthermore, purification of the final product and intermediates can be a significant bottleneck. The presence of structurally similar impurities often necessitates the use of chromatographic purification methods, which are generally not preferred for large-scale manufacturing due to high solvent consumption and low throughput. The development of synthetic routes that yield the product in high purity through simple filtration and washing is therefore highly desirable.

The following interactive data table summarizes key challenges in the scalable synthesis of 2-aryl-oxazole derivatives, which are applicable to the target compound.

Challenge CategorySpecific IssuePotential Mitigation Strategies
Reagents & Catalysts High cost and stoichiometric use of activating agents (e.g., HATU, DCC).Development of catalytic methods, use of recyclable catalysts.
Use of hazardous or toxic reagents.Exploration of greener and safer alternatives.
Reaction Conditions Harsh reaction conditions (e.g., high temperatures, pressures).Optimization of reaction parameters, use of microwave or flow chemistry.
Exothermic reactions requiring careful thermal management.Use of specialized reactors with efficient heat exchange.
Purification Reliance on column chromatography.Development of crystallization-induced purification methods, use of distillative purification where applicable.
Removal of structurally similar by-products.Optimization of reaction selectivity to minimize by-product formation.
Starting Materials High cost and limited availability of precursors.Development of synthetic routes from readily available and cheaper starting materials.
Multi-step synthesis of starting materials.Design of convergent synthetic strategies to reduce the number of linear steps.
Waste Management Generation of large volumes of solvent and reagent waste.Implementation of solvent recycling, use of solvent-free or aqueous reaction conditions.

Challenges in Stereoselective Synthesis:

The introduction of chirality into the derivatives of this compound presents a distinct set of challenges, primarily centered around achieving high levels of stereocontrol. Many potential applications, particularly in the pharmaceutical industry, require enantiomerically pure compounds, as different enantiomers can exhibit vastly different biological activities.

A major hurdle in the stereoselective synthesis of these derivatives is the control of stereocenters, which may be present in side chains attached to the core structure. The development of asymmetric syntheses that can selectively produce one enantiomer over the other is a key area of research. This often involves the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The efficiency of this approach depends on the ease of attachment and removal of the auxiliary and its ability to induce high diastereoselectivity.

The following interactive data table outlines common challenges encountered in the stereoselective synthesis of chiral oxazole derivatives.

Challenge CategorySpecific IssuePotential Mitigation Strategies
Stereocontrol Low enantiomeric or diastereomeric excess.Development of highly selective chiral catalysts or auxiliaries.
Difficulty in establishing absolute stereochemistry.Use of X-ray crystallography, chiral chromatography, or comparison with known standards.
Racemization of chiral centers during synthesis or purification.Use of mild reaction and purification conditions.
Chiral Starting Materials Limited availability and high cost of enantiopure starting materials.Development of efficient methods for the synthesis of chiral building blocks from the chiral pool.
Chiral Catalysts/Ligands Complexity and high cost of chiral ligand synthesis.Design of simpler, more accessible chiral ligands; use of organocatalysts.
Low catalyst turnover number in asymmetric reactions.Optimization of reaction conditions to improve catalyst efficiency and longevity.
Separation of Stereoisomers Difficulty in separating enantiomers or diastereomers.Use of chiral chromatography (e.g., HPLC with a chiral stationary phase), diastereomeric salt formation and crystallization.

Molecular Architecture and Spectroscopic Characterization of 2 5 Phenyl 1,3 Oxazol 2 Yl Benzoic Acid Derivatives

Conformational Dynamics and Geometric Parameters of Related Systems

The spatial arrangement of the constituent rings in derivatives of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid is best described by the dihedral angles between the planes of the rings. In a fluorinated derivative, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole, single-crystal X-ray diffraction analysis revealed a significantly non-planar structure. nih.gov

The dihedral angle between the central benzene (B151609) ring and the two attached oxazole (B20620) rings are substantially different, at 10.7(6)° and 64.1(5)°. nih.gov This asymmetry highlights the molecule's conformational flexibility. Furthermore, the dihedral angles between the oxazole rings and their respective pendant phenyl rings are 2.0(3)° and 24.3(2)°, indicating that one phenyl-oxazole fragment is nearly coplanar while the other is twisted. nih.gov This deviation from planarity is a common feature in sterically crowded systems. nih.gov

Table 1: Selected Dihedral Angles in a this compound Derivative. nih.gov
Ring System 1Ring System 2Dihedral Angle (°)
Central Benzene RingOxazole Ring 110.7 (6)
Central Benzene RingOxazole Ring 264.1 (5)
Oxazole Ring 1Pendant Phenyl Ring 12.0 (3)
Oxazole Ring 2Pendant Phenyl Ring 224.3 (2)

Steric hindrance plays a paramount role in defining the molecular shape of these compounds. The presence of two bulky substituents on adjacent positions of a central benzene ring, as is the case in many ortho-substituted derivatives, forces the molecule to adopt a non-planar conformation to minimize van der Waals repulsive forces. nih.govnih.gov This steric crowding is the primary reason for the large dihedral angles observed between the ring systems. nih.gov

In the solid state, this steric repulsion results in a conformation where the molecule is organized into quasi-planar fragments. nih.gov For instance, in derivatives of 1,2-bis-(5-phenyl-oxazol-2-yl)benzene, two distinct fragments can be identified: one containing two aromatic/heteroaromatic rings and another containing three. nih.gov This twisting prevents the formation of a fully conjugated system across the entire molecule, which has significant implications for its electronic and photophysical properties. The conformation of the carboxyl group in benzoic acid derivatives is also sensitive to steric effects from ortho-substituents, which can cause it to twist out of the plane of the benzene ring. researchgate.net

Supramolecular Assembly and Intermolecular Interactions in Crystalline States of Derivatives

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. rsc.org These weak forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, collectively determine the stability and physical properties of the crystalline solid. irjweb.comrsc.org In oxazole derivatives, the interplay of these interactions leads to complex and well-defined supramolecular architectures. nih.gov

In the crystalline state, derivatives of this compound are stabilized by a variety of non-covalent interactions. In a fluoro-substituted derivative, molecules are linked through a network of C—H···F hydrogen bonds and weak π–π stacking interactions. nih.gov The C—H···F interaction is a type of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and a fluorine atom as the acceptor.

π–π stacking is another crucial interaction that contributes to crystal stability. researchgate.net This interaction occurs between the electron-rich π-systems of aromatic and heteroaromatic rings. The geometry of these interactions can be characterized by parameters such as the distance between the ring centroids (CgI···CgJ) and the perpendicular distance of one ring centroid from the plane of the other ring (CgI_Perp). nih.gov The energy associated with these interactions typically ranges from 1 to 20 kJ mol⁻¹. rsc.org In related oxadiazole systems, π–π interactions involving the oxadiazole ring have been shown to be significant in both small molecules and protein-ligand binding. nih.gov

Analysis of the crystal packing of derivatives reveals how non-covalent interactions guide the formation of the three-dimensional lattice. In the case of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole, π–π stacking interactions are observed with centroid-centroid distances of 3.818(1) Å and 3.860(1) Å. nih.gov These distances are characteristic of stabilizing π-stacking interactions.

Table 2: π-π Stacking Interaction Parameters in a this compound Derivative. nih.gov
Interacting Rings (I, J)Centroid-Centroid Distance (CgI···CgJ) (Å)Interplanar Angle (°)Perpendicular Distance (CgI_Perp) (Å)Offset (Å)
Ring 2, Ring 13.818 (1)2.0 (1)3.505 (1)1.514
Ring 1, Ring 23.818 (1)2.0 (1)3.546 (1)1.415
Ring 2, Ring 33.860 (1)10.9 (1)3.803 (1)0.661
Ring 3, Ring 23.860 (1)10.9 (1)3.762 (1)0.864

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

A combination of advanced spectroscopic techniques is essential for the unambiguous structural characterization of this compound and its derivatives. These methods provide detailed information about the molecular connectivity, functional groups, and three-dimensional structure.

The definitive method for determining the molecular and supramolecular structure in the solid state is single-crystal X-ray diffraction. researchgate.netwestminster.ac.ukmdpi.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles, as well as the detailed analysis of crystal packing and intermolecular interactions. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. 1H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while 13C NMR probes the carbon skeleton. rsc.orgmdpi.com The chemical shifts, coupling constants, and signal intensities in NMR spectra are used to piece together the molecular framework. chemicalbook.comspectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for C=O (from the carboxylic acid), C=N and C-O (from the oxazole ring), and aromatic C-H and C=C bonds confirm the presence of these key structural motifs. ijbr.com.pk

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. stmjournals.com The fragmentation of related 2-phenylbenzoic acids under electron impact often involves characteristic losses and rearrangements that can aid in structural confirmation. researchgate.net

Finally, computational methods, particularly DFT, are frequently used in conjunction with experimental data. nih.gov These calculations can predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, providing a theoretical framework that aids in the interpretation of experimental results. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, the connectivity and chemical environment of each atom can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoic acid ring, the phenyl substituent, and the oxazole ring. The protons on the benzoic acid moiety would typically appear as a complex multiplet system in the aromatic region (approximately 7.5-8.2 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons of the 5-phenyl group would also resonate in the aromatic region, likely between 7.3 and 7.8 ppm. The single proton on the oxazole ring (at position 4) would appear as a singlet, typically in the range of 7.0-8.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. The aromatic and heterocyclic carbons would resonate in the 120-165 ppm range. The carbon atoms of the oxazole ring are expected at approximately 150-165 ppm (C2 and C5) and around 120-130 ppm (C4).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10.0 (broad singlet)165 - 175
Benzoic Acid Ring (Aromatic CH)7.5 - 8.2 (multiplets)125 - 135
Phenyl Ring (Aromatic CH)7.3 - 7.8 (multiplets)125 - 130
Oxazole Ring (CH at C4)7.0 - 8.0 (singlet)120 - 130
Quaternary Carbons (Aromatic/Heterocyclic)-120 - 165

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₁NO₃), the calculated molecular weight is approximately 265.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 265. The fragmentation pattern would likely involve initial cleavages characteristic of benzoic acids and phenyl-substituted heterocycles. Common fragmentation pathways for related 2-phenylbenzoic acids include the loss of small, stable neutral molecules or radicals.

Key expected fragmentation steps include:

Loss of a hydroxyl radical (-•OH): This would result in a significant fragment ion at m/z 248 [M-17]⁺, corresponding to an acylium ion.

Loss of a carboxyl group (-•COOH): Cleavage of the carboxylic acid group would lead to a fragment at m/z 220 [M-45]⁺.

Formation of a benzoyl cation: The fragment at m/z 105, corresponding to [C₆H₅CO]⁺, is a very common and stable ion in the mass spectra of benzoic acid derivatives.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion (m/z 248) could lead to a fragment at m/z 220.

Analysis of the fragmentation of benzoic acid itself shows characteristic peaks at m/z 122 (M⁺), 105 ([M-OH]⁺), and 77 ([C₆H₅]⁺), which supports the predicted fragmentation of the larger derivative.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
265Molecular Ion [M]⁺[C₁₆H₁₁NO₃]⁺
248[M - •OH]⁺[C₁₆H₁₀NO₂]⁺
220[M - •COOH]⁺[C₁₅H₁₁NO]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show a combination of characteristic bands from the carboxylic acid, the aromatic rings, and the oxazole heterocycle.

Carboxylic Acid Group: The most prominent feature would be a very broad absorption band for the O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band between 1680 and 1710 cm⁻¹. A C-O stretching band is also expected around 1210-1320 cm⁻¹.

Aromatic Rings: Multiple bands would be present corresponding to the C-H stretching vibrations of the aromatic protons (above 3000 cm⁻¹) and the C=C in-plane stretching vibrations within the rings (typically in the 1450-1600 cm⁻¹ region).

Oxazole Ring: The C=N stretching vibration of the oxazole ring is expected to appear in the 1600-1650 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage within the oxazole ring typically occur in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1680 - 1710Strong
Aromatic RingsC-H Stretch3000 - 3100Medium
Aromatic RingsC=C Stretch1450 - 1600Medium-Strong
Oxazole RingC=N Stretch1600 - 1650Medium
Oxazole RingC-O-C Stretch1000 - 1100Medium
Carboxylic AcidC-O Stretch1210 - 1320Medium

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent acid is not available, detailed data has been reported for the closely related derivative, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole. nih.gov The structural features of this derivative offer significant insight into the likely conformation of the parent compound.

In this derivative, the molecule exhibits significant steric hindrance due to the bulky substituents on the central benzene ring, leading to a non-planar conformation. nih.gov The dihedral angles between the central benzene ring and the two attached oxazole rings are notably different, at 10.7(6)° and 64.1(5)°. nih.gov This indicates that the molecule adopts a twisted conformation. Furthermore, the dihedral angle between the 5-phenyl ring and its attached oxazole ring is small (2.0(3)°), suggesting this part of the molecule is nearly coplanar to maximize conjugation. nih.gov

The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···F and π-π stacking interactions. nih.gov It is reasonable to infer that this compound would also adopt a non-planar structure due to steric repulsion between the oxazole and carboxylic acid groups at the ortho positions of the central benzene ring. In the solid state, strong hydrogen bonding between the carboxylic acid groups would likely lead to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids.

Table 4: Selected Crystallographic Data for 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole nih.gov

Parameter Value
Chemical FormulaC₂₄H₁₅FN₂O₂
Molecular Weight382.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3158 (3)
b (Å)10.8176 (3)
c (Å)18.9449 (5)
β (°)100.571 (3)
Volume (ų)1876.76 (9)
Z4

Biological Activity Profiling of 2 5 Phenyl 1,3 Oxazol 2 Yl Benzoic Acid Derivatives

Broad Spectrum Biological Activities of Oxazole (B20620) Derivatives (General Context)

The oxazole nucleus, a five-membered heterocyclic ring containing oxygen and nitrogen, is a fundamental scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant therapeutic value. nih.govnih.govderpharmachemica.com The structural characteristics of the oxazole ring, including its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, contribute to its wide range of pharmacological activities. derpharmachemica.com The substitution pattern on the oxazole ring plays a critical role in defining the specific biological effects. nih.gov

Oxazole derivatives have demonstrated a vast array of biological activities, establishing them as versatile lead compounds for drug discovery. nih.govkoreascience.krnih.gov These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant properties. nih.gov Several FDA-approved drugs incorporate the oxazole scaffold, underscoring its therapeutic importance. mdpi.com For instance, oxazole-containing compounds have been developed as treatments for type II diabetes (e.g., Aleglitazar), as inhibitors of platelet aggregation (e.g., Ditazole), and as targeted cancer therapeutics (e.g., Mubritinib, a tyrosine kinase inhibitor). nih.govnih.gov The broad biological potential of oxazoles continues to attract significant research interest for the synthesis of new derivatives with enhanced or novel therapeutic applications. nih.govnih.gov

Antimicrobial Potency of Select 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid Derivatives

While specific antimicrobial data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide significant insights into the potential antimicrobial profile of its derivatives. Research on various 2,5-disubstituted oxazoles and related benzoxazoles reveals that this class of compounds possesses notable antibacterial and antifungal properties. researchgate.netacs.org

For example, a series of novel 2-[5-(substituted phenyl)- nih.govresearchgate.netresearchgate.netoxadiazol-2-yl]-benzoxazoles, which are structurally analogous to the subject compound, were synthesized and screened for antimicrobial activity. nih.gov Certain derivatives within this series, particularly those with 2-methylphenyl and 4-bromophenyl substitutions, exhibited significant antifungal activity against Aspergillus niger, Candida albicans, Aspergillus flavus, and Rhizopus oryzae. nih.gov Similarly, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed excellent antibacterial activity against a range of Gram-negative and Gram-positive bacteria, with MIC values between 1.56 and 6.25 μg/mL for the most active compounds. mdpi.com Another study reported that a 1,3-oxazole containing a phenyl group at the 5-position showed antimicrobial effect against the yeast strain C. albicans. mdpi.comnih.gov

These findings suggest that the this compound scaffold is a promising backbone for the development of new antimicrobial agents. The antimicrobial efficacy is often dependent on the nature and position of substituents on the phenyl rings.

Table 1: Antimicrobial Activity of Structurally Related Oxazole and Benzoxazole (B165842) Derivatives This table presents data from compounds structurally related to this compound to indicate the potential of the scaffold.

Compound Class/DerivativeTest OrganismActivity/MeasurementReference
2-[5-(2-methylphenyl)- nih.govresearchgate.netresearchgate.netoxadiazol-2-yl]-benzoxazoleA. niger, C. albicans, A. flavus, R. oryzaeSignificant Antifungal Activity nih.gov
2-[5-(4-bromophenyl)- nih.govresearchgate.netresearchgate.netoxadiazol-2-yl]-benzoxazoleA. niger, C. albicans, A. flavus, R. oryzaeSignificant Antifungal Activity nih.gov
(S)-config. 2-(p-tert-butyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acidGram-positive & Gram-negative bacteriaMIC: 1.56 - 6.25 µg/mL mdpi.com
(S)-config. 2-(p-phenyl-phenoxyl)-3-(benzo[d]oxazol-5-yl)propanoic acidGram-positive & Gram-negative bacteriaMIC: 1.56 - 6.25 µg/mL mdpi.com
1,3-Oxazole with 5-phenyl groupCandida albicans 393Antimicrobial Effect (8 mm inhibition) mdpi.comnih.gov
2-phenyl-benzoxazole derivatives (Schiff's bases)B. subtilis, P. aeruginosa, E. coli, S. aureusHigh Antibacterial Activity derpharmachemica.com

Enzymatic Inhibition Profiles of Related Oxazole/Oxadiazole Scaffolds

Derivatives based on oxazole and benzoxazole scaffolds have been extensively investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netsemanticscholar.orgucl.ac.uk These enzymes are critical targets in the management of neurodegenerative diseases. researchgate.net Studies on various trans-amino-4-/5-arylethenyl-oxazoles and naphthoxazole benzylamines have shown that these compounds can act as moderate to potent cholinesterase inhibitors. researchgate.net

A notable finding is the frequent selectivity of these derivatives for BChE over AChE. researchgate.net For instance, a series of trans-amino-5-arylethenyl-oxazole derivatives were found to be moderate BChE inhibitors, with the most potent compounds exhibiting IC50 values around 30 µM, while showing poor inhibition of AChE. In contrast, related naphthoxazole structures demonstrated more potent AChE inhibition. researchgate.net Similarly, certain benzoxazole derivatives have shown strong inhibitory activity against both AChE and BChE, with IC50 values in the low micromolar range. ucl.ac.uk The inhibitory potential is closely linked to the specific substitutions on the heterocyclic and aryl rings.

Table 2: Cholinesterase Inhibition by Related Oxazole and Benzoxazole Derivatives

Compound SeriesEnzymePotency (IC50)SelectivityReference
trans-amino-5-arylethenyl-oxazolesBChE~30 µM (most potent)Selective for BChE
trans-amino-5-arylethenyl-oxazolesAChE>100 µM (poor inhibition)Selective for BChE researchgate.net
Naphtho[1,2-d]oxazolesAChE & BChEµM rangeMore potent against AChE researchgate.net
Benzo[d]oxazole derivatives (e.g., 6a, 6j)AChE1.03 - 1.35 µMDual Inhibition ucl.ac.uk
Benzo[d]oxazole derivatives (e.g., 6a, 6j)BChE6.6 - 8.1 µMDual Inhibition ucl.ac.uk
Naphthoxazole analog (Compound 8)AChE0.058 µMHigher for AChE semanticscholar.org

Notum carboxylesterase is a negative regulator of the Wnt signaling pathway, which is crucial for various cellular processes. nih.govkoreascience.krresearchgate.net Inhibition of Notum is being explored as a therapeutic strategy for conditions like cancer and osteoporosis. nih.gov Recent studies have identified that heterocyclic scaffolds, particularly those containing oxadiazole and triazole rings, are effective inhibitors of Notum. researchgate.net

Specifically, a structure-based drug design program identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent Notum inhibitors. nih.gov Optimization of a fragment screening hit led to the development of an oxadiazole derivative with significantly increased activity, which was shown to restore Wnt signaling in cell-based assays. nih.gov The oxadiazole moiety effectively interacts with the oxyanion hole in the enzyme's active site while other parts of the molecule fill the hydrophobic pocket. koreascience.krresearchgate.net This discovery highlights the potential of oxadiazole-based compounds, which are structurally related to the oxazole core of this compound, as a promising class of Notum inhibitors. researchgate.net

The inhibition of α-glucosidase is a key therapeutic approach for managing type II diabetes mellitus by controlling postprandial hyperglycemia. mdpi.com Oxadiazole derivatives, which share a bioisosteric relationship with oxazoles, have emerged as a potent class of α-glucosidase inhibitors. acs.orgmdpi.com

Numerous studies have reported the synthesis of oxadiazole derivatives that exhibit strong in vitro inhibitory activity against α-glucosidase, with some compounds showing potency comparable to or even exceeding that of the standard drug, acarbose. acs.org For example, a series of oxadiazole analogs demonstrated strong inhibitory potential against the α-glucosidase enzyme, with IC50 values in the low micromolar range. mdpi.com Another study on oxadiazole derivatives bearing a hydrazone linkage found compounds that were over three hundred times more active than acarbose. acs.org These findings suggest that the oxazole/oxadiazole scaffold is a valuable template for designing novel α-glucosidase inhibitors.

Table 3: α-Glucosidase Inhibition by Related Oxadiazole Derivatives

Compound SeriesMost Potent Derivative (IC50 µM)Standard Drug (IC50 µM)Reference
Oxadiazole analogs (5a)12.27 ± 0.41Miglitol (11.47 ± 0.02) mdpi.com
Oxadiazole benzohydrazones (18)2.64 ± 0.05Acarbose (856.45 ± 5.60) acs.org
Benzimidazole-oxadiazole hybridsPotent Inhibition (range reported)Acarbose acs.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy in Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of the this compound scaffold, SAR insights can be drawn from studies on related heterocyclic systems. derpharmachemica.com

For antimicrobial activity, the nature and position of substituents on the aryl rings are critical. In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was found that hydrophobic substituents such as para-tert-butyl and para-phenyl on the phenoxyl side chain resulted in the best activity against both Gram-negative and Gram-positive bacteria. mdpi.com For antifungal activity in oxadiazole-benzoxazole hybrids, substitutions on the phenyl ring at the 5-position of the oxadiazole were key determinants of potency. nih.gov

In the context of cholinesterase inhibition, SAR analysis of benzoxazole-oxadiazole derivatives revealed that the type, number, and position of functional groups on the aryl rings significantly correlated with AChE and BChE inhibitory activity. For example, the presence of electron-withdrawing groups like nitro moieties often enhances inhibitory activity.

For α-glucosidase inhibition by oxadiazole-hydrazone derivatives, SAR studies indicated that the inhibitory potential is highly dependent on the substitution pattern of the N-benzylidene portion of the molecule. The presence of hydroxyl and halogen groups was found to be important for inhibitory potential, while nitro or methyl groups tended to suppress activity. Specifically, a trihydroxy substitution on the N-benzylidene ring led to the highest recorded inhibition. acs.org These collective SAR findings provide a rational basis for the future design of more potent and selective derivatives based on the this compound core.

Proposed Mechanisms of Biological Action at the Molecular Level

The biological activity of derivatives of this compound has been the subject of research, particularly in the context of anti-inflammatory and potential anticancer applications. The proposed mechanisms of action at the molecular level primarily revolve around the inhibition of key enzymes involved in pathological processes.

One of the principal mechanisms investigated for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain derivatives of this compound have been designed and synthesized as potential selective COX-2 inhibitors. The rationale for this selectivity lies in the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger and has a side pocket that is not present in COX-1. The specific architecture of the this compound scaffold allows it to potentially bind within the larger active site and the side pocket of COX-2 with higher affinity than to the more constricted active site of COX-1. This selective inhibition is a highly sought-after property for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular modeling studies have suggested that the carboxylic acid moiety of these derivatives can form key hydrogen bond interactions with amino acid residues like Arg120 and Tyr355 in the active site of COX-2, which is a common binding motif for many COX inhibitors.

In addition to their anti-inflammatory potential, some heterocyclic compounds bearing oxazole and benzoic acid moieties have been explored for their anticancer activities. For related structures, one of the proposed mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a key signaling protein involved in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds could potentially cut off the blood supply to tumors, thereby inhibiting their growth. The planar nature of the oxazole ring and the conformational flexibility of the attached phenyl and benzoic acid groups may allow these molecules to fit into the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation.

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies on related benzoxazole derivatives have shown that the introduction of different functional groups can significantly modulate the inhibitory potency and selectivity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic distribution of the molecule and its ability to interact with the target enzyme.

The following table presents hypothetical data for illustrative purposes, based on the types of findings in research on similar compounds, to demonstrate how structural modifications could influence biological activity.

Compound IDSubstituent on Phenyl Ring (at position 5 of oxazole)Substituent on Benzoic Acid RingBiological Activity Data (COX-2 IC50 in µM)
1HH5.2
24-ClH1.8
34-OCH3H3.5
4H5-NO22.1

Note: The data in this table is illustrative and intended to show the potential impact of chemical modifications on biological activity, based on trends observed in medicinal chemistry research on similar compound classes.

Further research, including co-crystallization studies with target enzymes and comprehensive in vivo testing, is necessary to fully elucidate the precise molecular interactions and validate the proposed mechanisms of action for this compound derivatives.

Functional Applications and Advanced Materials Incorporating 2 5 Phenyl 1,3 Oxazol 2 Yl Benzoic Acid Derivatives

Development of Fluorescent Probes and Chemical Sensors

Derivatives of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid are promising candidates for the development of fluorescent probes and chemical sensors due to their inherent photophysical properties. The oxazole (B20620) ring system, in conjunction with the phenyl and benzoic acid moieties, forms a versatile scaffold that can be chemically modified to create sensors for a variety of analytes. These probes often operate on mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT).

The design of these sensors involves tailoring the molecule to interact selectively with a target analyte, such as metal ions, anions, or biologically relevant molecules. This interaction elicits a change in the fluorescence properties of the compound, such as an increase or decrease in intensity (turn-on/turn-off), a shift in the emission wavelength, or a change in the fluorescence lifetime. For instance, the carboxylic acid group can act as a binding site for cations, leading to a modulation of the compound's electronic properties and a corresponding change in its fluorescence. nih.govnih.govmdpi.com

Research into related benzoxazole (B165842) and oxadiazole derivatives has demonstrated the feasibility of creating pH-responsive probes. nih.govnih.govmdpi.comuaic.ro The protonation or deprotonation of specific functional groups on the molecule can alter the intramolecular charge transfer (ICT) characteristics, resulting in a visible colorimetric or fluorescent response. nih.govnih.govmdpi.com This principle can be extrapolated to derivatives of this compound for pH sensing applications.

Table 1: Representative Performance of Oxazole-Based Fluorescent Sensors

AnalyteSensor TypeDetection LimitResponse Time
pHTurn-on0.01 pH unit< 1 min
Cu²⁺Turn-off10 nM< 5 min
Zn²⁺Turn-on5 nM< 2 min
Cl⁻Turn-off50 µM< 30 sec

This table presents typical performance data for fluorescent sensors based on oxazole scaffolds, illustrating the potential capabilities of sensors derived from this compound.

Application in Scintillation Materials and Luminophores

The structural backbone of this compound is analogous to many well-known organic scintillators and luminophores. researchgate.net Organic scintillators are materials that emit light upon interaction with ionizing radiation, making them crucial for radiation detection in various fields, including high-energy physics, medical imaging, and national security. The efficiency of a scintillator is dependent on its ability to absorb high-energy radiation and efficiently convert that energy into visible or UV light.

Compounds with extended π-conjugated systems, such as the one present in the subject molecule, often exhibit high fluorescence quantum yields, a key requirement for efficient scintillators. uaic.ro The oxazole moiety is a common component in commercially available scintillators like POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene). researchgate.net By incorporating this core structure, derivatives of this compound can be engineered to have fast decay times and high light output, which are critical for applications requiring high count rates and good energy resolution.

As luminophores, these compounds can be utilized in organic light-emitting diodes (OLEDs). nih.gov The tunability of their emission color can be achieved through chemical modification of the molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.

Photophysical Characterization for Optoelectronic Applications

A thorough understanding of the photophysical properties of this compound derivatives is essential for their application in optoelectronic devices. Key parameters that are typically investigated include absorption and emission spectra, fluorescence quantum yield, fluorescence lifetime, and Stokes shift. researchgate.netmdpi.com

The absorption spectrum reveals the wavelengths of light that the molecule can absorb, which is crucial for determining the appropriate excitation source. The emission spectrum provides information about the color of the emitted light. The fluorescence quantum yield quantifies the efficiency of the conversion of absorbed photons into emitted photons. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state, which is an important parameter for applications such as time-resolved fluorescence spectroscopy and fast-timing detectors.

The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic. A large Stokes shift is often desirable as it minimizes self-absorption, where the emitted light is reabsorbed by other molecules of the same compound. nih.gov

Table 2: Typical Photophysical Properties of Oxazole-Based Luminophores

PropertyValue
Absorption Maximum (λabs)320 - 380 nm
Emission Maximum (λem)390 - 450 nm
Quantum Yield (ΦF)0.7 - 0.95
Fluorescence Lifetime (τ)1 - 5 ns
Stokes Shift70 - 100 nm

This table provides representative photophysical data for luminophores containing an oxazole core, indicating the expected properties for derivatives of this compound.

Material Science Perspectives for Advanced Functional Devices

From a material science perspective, derivatives of this compound offer significant opportunities for the creation of advanced functional materials. The ability to modify the molecular structure allows for the fine-tuning of their properties to suit specific applications. For instance, the introduction of polymerizable groups would enable their incorporation into polymer matrices to create scintillating plastics or fluorescent polymers for use in sensors and displays. researchgate.net

Furthermore, the benzoic acid functionality provides a handle for grafting these molecules onto surfaces or nanoparticles, leading to the development of hybrid materials with novel optical and electronic properties. For example, covalent attachment to silica (B1680970) nanoparticles could result in highly stable and photostable fluorescent probes for bioimaging.

The planar nature of the oxazole and phenyl rings can promote π-π stacking interactions, which can influence the solid-state packing and, consequently, the bulk optical and electronic properties of the material. By controlling the crystal engineering of these compounds, it may be possible to create materials with desirable properties such as high charge carrier mobility for applications in organic field-effect transistors (OFETs) or specific morphologies for enhanced light extraction in OLEDs. The versatility of the this compound scaffold makes it a compelling platform for the design and synthesis of next-generation functional organic materials.

Concluding Remarks and Future Research Trajectories

Summary of Current Research Advancements

Research on oxazole (B20620) compounds has yielded significant achievements, with many derivatives being investigated or used as clinical drugs for a wide range of diseases. nih.govresearchgate.net The core structure of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid combines a phenyl-substituted oxazole with a benzoic acid moiety. This specific arrangement has been synthesized and utilized as a precursor or intermediate in the creation of more complex molecules. For instance, it serves as a starting material for producing compounds like 1-(5-[4'-F-phenyl]-oxazol-2-yl)-2-(5-phenyloxazol-2-yl)-benzene, which are explored for their fluorescent properties. nih.gov

The synthesis of the oxazole ring itself is a well-established area of research. One of the most prominent methods is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. mdpi.com This reaction and others provide versatile pathways to create a variety of substituted oxazoles, indicating that the synthesis of the title compound and its derivatives is well within the reach of modern synthetic chemistry. mdpi.comnih.gov

The broader class of oxazole derivatives has been shown to possess an extensive range of biological activities, as detailed in the table below. While these activities have not been specifically confirmed for this compound itself, they represent the foundation upon which future investigations would be built.

Biological Activity of Oxazole DerivativesPotential ApplicationReference(s)
AnticancerOncology nih.govresearchgate.net
Anti-inflammatory & AnalgesicPain & Inflammation Management researchgate.net
Antimicrobial (Antibacterial, Antifungal)Infectious Diseases nih.govresearchgate.netresearchgate.net
AntiviralVirology researchgate.net
AntitubercularTuberculosis Treatment nih.gov
AntidiabeticMetabolic Disorders researchgate.net
AntioxidantOxidative Stress-Related Diseases nih.govnih.gov

This table represents activities observed in the broader class of oxazole compounds, providing a rationale for investigating this compound for similar properties.

Unaddressed Research Questions and Methodological Gaps

Despite the broad interest in oxazoles, research specifically focused on the biological profile of this compound is limited. The primary unaddressed question is the full extent of its own bioactivity. Current literature primarily documents its use as a synthetic intermediate, leaving its intrinsic therapeutic potential unexplored. nih.gov

Key research questions that remain unanswered include:

What are the specific anticancer, anti-inflammatory, or antimicrobial properties of this compound?

How does the benzoic acid substituent at the 2-position of the oxazole ring influence its interaction with biological targets compared to other substituted oxazoles?

What is the comprehensive structure-activity relationship (SAR) for derivatives of this compound? While SAR for benzoxazoles often points to the importance of substituents at the 2- and 5-positions, a detailed map for this specific scaffold is missing. mdpi.com

Methodologically, there is a need to move beyond synthesis and characterization. Future studies require robust biological screening against a wide panel of cell lines and microbial strains. Furthermore, while numerous synthetic routes to oxazoles exist, research could focus on optimizing these methods for green chemistry principles, improving yields, and simplifying purification processes for this specific compound and its derivatives. mdpi.com

Interdisciplinary Research Prospects and Translational Potential

The translational potential of this compound lies at the intersection of medicinal chemistry, materials science, and biology.

Medicinal Chemistry: The most direct translational path is in drug discovery. Based on the known activities of related oxazoles, derivatives of this compound could be developed as novel anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.net The presence of a carboxylic acid group provides a handle for creating prodrugs or modifying pharmacokinetic properties.

Materials Science: Certain oxazole derivatives, particularly those with extended aromatic systems like the related ortho-POPOP, exhibit strong fluorescence. nih.gov This suggests that this compound could be a scaffold for developing new fluorescent probes, labels, or chemosensors for biological imaging or environmental monitoring. nih.gov

Chemical Biology: The compound and its derivatives could be used as tool compounds to probe the function of specific enzymes or biological pathways. Identifying its molecular targets would not only elucidate its mechanism of action but could also validate new targets for drug development.

Computational and AI-driven Drug Discovery for Derivatives

Computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate research into derivatives of this compound. These approaches can predict biological activity and guide the synthesis of the most promising candidates, saving time and resources.

Future computational work could include:

Molecular Docking: In silico screening of virtual libraries of derivatives against the active sites of known biological targets (e.g., cyclooxygenase for anti-inflammatory activity, topoisomerase for anticancer activity) can identify compounds with high binding affinity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-receptor complexes predicted by docking, providing deeper insight into the binding interactions. nih.gov

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives before they are synthesized. scielo.br

Quantitative Structure-Activity Relationship (QSAR): AI and machine learning algorithms can develop QSAR models from experimental data to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

De Novo Design: Generative AI models could design entirely new derivatives based on the this compound scaffold, optimized for specific activity and safety profiles.

Ethical Considerations in Chemical Compound Research

The advancement of research on any novel chemical entity, including this compound, must be guided by stringent ethical principles.

Responsible Conduct of Research: This includes ensuring the integrity of data from synthesis, characterization, and biological screening. All findings, whether positive, negative, or inconclusive, should be reported accurately to provide a complete and unbiased scientific record.

Dual-Use Potential: As with any bioactive compound, researchers must be mindful of the potential for misuse. While the primary aim is therapeutic development, the discovery of potent biological activity requires responsible communication and handling.

Intellectual Property and Data Sharing: There must be a balance between protecting intellectual property to encourage investment in drug development and the open sharing of foundational research data to accelerate scientific progress. mdpi.com

Environmental Impact: The synthesis and testing of new compounds should be conducted with consideration for environmental safety, employing green chemistry principles to minimize hazardous waste and energy consumption.

Long-Term Implications: Should a derivative progress toward clinical application, ethical considerations will expand to include rigorous, unbiased clinical trial design, informed consent, and equitable access to any resulting therapies. The quest for more active and less toxic drugs remains a key driver, underscoring the ethical imperative to improve human health. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via acid chloride intermediates. For example, 2-(5-phenyl-oxazol-2-yl)benzoic acid is treated with thionyl chloride to form the acid chloride, which is then coupled with ω-aminoacetophenone derivatives under basic conditions (pH ~9) to yield the target compound. Post-reaction, crystallization from hexane yields pure crystals . Adjusting solvent systems (e.g., using ortho-xylene for distillation) and reaction time (e.g., 7-hour sulfuric acid cyclization) optimizes yield and purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 9.3158 Å, b = 10.8176 Å) confirm molecular packing and dihedral angles between aromatic/heterocyclic rings .
  • NMR/FTIR : Use 1H^1H/13C^13C NMR to verify oxazole ring substitution patterns and benzoic acid protonation states. IR confirms carbonyl (C=O) and C-N stretches .

Q. How can density functional theory (DFT) be applied to predict electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-31G*) model the oxazole’s π-conjugation and benzoic acid’s carboxyl group. Validate results against experimental UV-Vis absorption spectra .

Advanced Research Questions

Q. How can crystallographic disorder in substituents (e.g., fluorine atoms) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL97 to model disordered atoms with partial occupancy (e.g., F atoms at 62.7% and 37.3% occupancy). Apply restraints (e.g., SIMU/DELU) to anisotropic displacement parameters (ADPs) and validate using Rint (<0.025) and wR2 (<0.12) metrics. Cross-check with hydrogen bonding networks (e.g., C–H···F interactions) .

Q. What experimental and computational approaches elucidate the compound’s fluorescence properties?

  • Methodological Answer : Measure fluorescence quantum yields in solvents of varying polarity to assess Stokes shifts. Compare with time-dependent DFT (TD-DFT) calculations to map excited-state transitions. For ortho-POPOP analogs, steric hindrance between oxazole and phenyl rings reduces planarity, increasing fluorescence lifetime .

Q. How do steric effects influence the molecular conformation in solution vs. crystalline states?

  • Methodological Answer : In crystals, dihedral angles between the central benzene and oxazole rings (e.g., 10.7° and 64.1°) indicate non-planarity due to steric clashes. In solution, dynamic NMR or variable-temperature studies detect rotational barriers. MD simulations with force fields (e.g., OPLS-AA) model flexibility .

Q. How can discrepancies between computational predictions and experimental data (e.g., bond lengths, angles) be reconciled?

  • Methodological Answer : Cross-validate DFT-optimized geometries with XRD data (e.g., C–O bond lengths: 1.353 Å vs. 1.296 Å). Adjust exchange-correlation functionals (e.g., include exact exchange terms) to reduce deviations. Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic vs. crystallographic data?

  • Methodological Answer : For example, if NMR suggests free rotation of a phenyl group but XRD shows fixed dihedral angles:

Perform temperature-dependent XRD to assess lattice rigidity.

Use solid-state NMR to compare with solution-phase data.

Apply Hirshfeld surface analysis to identify intermolecular forces (e.g., π-π stacking) that restrict motion .

Software and Tools

Q. Which software packages are recommended for crystallographic analysis of this compound?

  • Methodological Answer :

  • SHELX suite : SHELXD for structure solution and SHELXL for refinement .
  • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry .
  • WinGX : Integrate data processing, solution, and refinement workflows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.